molecular formula C17H15FO6 B15160923 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid CAS No. 677323-77-2

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid

Katalognummer: B15160923
CAS-Nummer: 677323-77-2
Molekulargewicht: 334.29 g/mol
InChI-Schlüssel: DXIPFOQNKINBRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid is a complex organic compound characterized by its unique chemical structure. This compound features a benzoyl group substituted with fluoro, methoxy, and methoxymethoxy groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Friedel-Crafts Acylation: This step introduces the benzoyl group onto the aromatic ring. The reaction is typically carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced using methanol in the presence of an acid catalyst.

    Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

677323-77-2

Molekularformel

C17H15FO6

Molekulargewicht

334.29 g/mol

IUPAC-Name

4-[2-fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid

InChI

InChI=1S/C17H15FO6/c1-22-9-24-12-7-8-13(23-2)15(18)14(12)16(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3,(H,20,21)

InChI-Schlüssel

DXIPFOQNKINBRU-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=C(C=C1)OC)F)C(=O)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.